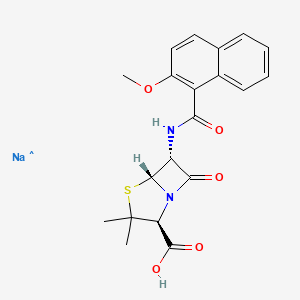
Desmethyl Nafcillin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Nafcillin Sodium Salt is a derivative of Nafcillin, a semi-synthetic antibiotic related to penicillin. It is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci . This compound is particularly significant in the medical field due to its resistance to beta-lactamase enzymes, which makes it effective against certain resistant bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desmethyl Nafcillin Sodium Salt is synthesized from 6-amino-penicillanic acid. The synthesis involves the acylation of 6-amino-penicillanic acid with 2-ethoxy-1-naphthoyl chloride under basic conditions to form Nafcillin. The desmethyl derivative is then obtained by demethylation of Nafcillin .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes. The process includes the preparation of intermediates, followed by purification and crystallization to obtain the final product. The sodium salt form is achieved by neutralizing the acid form with sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Nafcillin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Desmethyl Nafcillin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Investigated for its potential use in treating resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and in quality control processes
Mecanismo De Acción
Desmethyl Nafcillin Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
- Methicillin
- Oxacillin
- Cloxacillin
- Dicloxacillin
Uniqueness
Desmethyl Nafcillin Sodium Salt is unique due to its enhanced resistance to beta-lactamase enzymes compared to other penicillin derivatives. This makes it particularly effective against beta-lactamase-producing staphylococci .
Propiedades
Fórmula molecular |
C20H20N2NaO5S |
|---|---|
Peso molecular |
423.4 g/mol |
InChI |
InChI=1S/C20H20N2O5S.Na/c1-20(2)15(19(25)26)22-17(24)14(18(22)28-20)21-16(23)13-11-7-5-4-6-10(11)8-9-12(13)27-3;/h4-9,14-15,18H,1-3H3,(H,21,23)(H,25,26);/t14-,15+,18-;/m1./s1 |
Clave InChI |
RUVCZVUDVRMREH-GDUZTWOJSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















